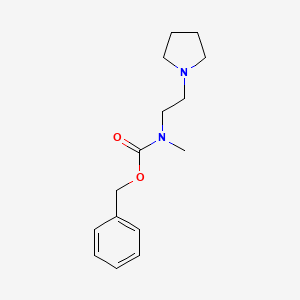

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane

描述

属性

IUPAC Name |

benzyl N-methyl-N-(2-pyrrolidin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16(11-12-17-9-5-6-10-17)15(18)19-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGABXAAXTUOSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCCC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654117 | |

| Record name | Benzyl methyl[2-(pyrrolidin-1-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-96-5 | |

| Record name | Carbamic acid, methyl[2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methyl[2-(pyrrolidin-1-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Carbamate Formation via Carbamic Acid Derivatives

The initial step involves synthesizing the carbamate precursor, which is essential for introducing the N-Cbz (benzyloxycarbonyl) protecting group. This is typically achieved by reacting a suitable amino alcohol or amine with carbamic acid derivatives or chlorocarbonates under controlled conditions.

-

- Use of chlorocarbonates or phosgene derivatives to facilitate carbamate formation.

- Catalysis with bases such as triethylamine or pyridine to neutralize by-products.

- Solvents like dichloromethane or tetrahydrofuran (THF) to dissolve reactants.

-

- One common route involves reacting 2-aminoethanol derivatives with benzyl chloroformate (Cbz-Cl), yielding the protected aminoethanol intermediate.

- The process is optimized at low temperatures (~0°C) to prevent side reactions and ensure high yield.

Methylation of the Nitrogen Center

The methylation step involves introducing a methyl group onto the nitrogen atom of the carbamate, forming the N-methyl derivative.

-

- Methylation with Methyl Iodide or Dimethyl Sulfate:

- Conducted in the presence of a base such as potassium carbonate or sodium hydride.

- Solvents like acetonitrile or DMF facilitate the methylation.

- Reductive Methylation:

- Using formaldehyde and formic acid under catalytic hydrogenation conditions.

- Suitable for selective N-methylation with minimal over-alkylation.

- Methylation with Methyl Iodide or Dimethyl Sulfate:

-

- Patent literature indicates methylation with methyl iodide in DMF yields high purity N-methyl carbamates with yields exceeding 90%.

- Reaction temperatures are maintained around room temperature to 50°C to optimize selectivity.

Assembly of the Ethane Backbone

The core ethane chain linking the pyrrolidine and amino groups is constructed via nucleophilic substitution or reductive amination.

-

- Reacting the methylated carbamate intermediate with a suitable halogenated ethane derivative (e.g., 1,2-dichloroethane) under basic conditions.

- Alternatively, reductive amination of aldehyde or ketone precursors with the methylated amine.

-

- Use of polar aprotic solvents like acetonitrile or DMSO.

- Elevated temperatures (~80–120°C) to facilitate substitution reactions.

Protection and Deprotection Steps

- Protection:

- The Cbz group is introduced early to protect the amino functionality, preventing undesired side reactions during methylation and chain assembly.

- Deprotection:

- Typically achieved via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield the free amine if necessary.

Purification and Characterization

- Purification Techniques:

- Column chromatography using silica gel.

- Recrystallization from suitable solvents such as ethyl acetate or ethanol.

- Characterization:

- Confirmed via NMR spectroscopy, IR spectroscopy, and mass spectrometry.

- Purity levels generally exceed 95% for research-grade compounds.

Data Table: Summary of Preparation Methods

| Step | Reagents | Solvents | Conditions | Key Notes | Yield / Purity |

|---|---|---|---|---|---|

| Carbamate formation | Amino alcohol + Cbz-Cl | Dichloromethane, THF | 0°C to room temp | Protects amino group | >90% yield |

| Methylation | Methyl iodide + base | DMF, acetonitrile | Room temp to 50°C | N-methylation | >90% purity |

| Chain assembly | Halogenated ethane derivative | Acetonitrile, DMSO | 80–120°C | Nucleophilic substitution | Variable, optimized for high yield |

| Deprotection | Hydrogen + Pd/C | Ethanol, ethyl acetate | Hydrogen atmosphere | Removes Cbz group if needed | High purity |

Research Findings and Notes

- Multi-step synthesis is preferred for high purity and yield, with the carbamate protecting group facilitating selective methylation.

- Asymmetric synthesis techniques are employed to control stereochemistry, especially for chiral variants.

- Reaction optimization involves adjusting temperature, solvent choice, and molar ratios to maximize yield and minimize side reactions.

- Recent advances include flow chemistry techniques to improve scalability and reproducibility.

化学反应分析

Types of Reactions

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF3): Enhance binding affinity to hydrophobic pockets in enzymes but reduce aqueous solubility. The 3'-chlorophenyl derivative (409.30 g/mol) is utilized in antipsychotic research due to increased lipophilicity .

- Salt Forms : HCl salts improve crystallinity and bioavailability, as seen in the 3'-chlorophenyl variant .

Pharmacological and Industrial Relevance

- Drug Intermediates : The unmodified compound serves as a precursor for PROTACs (PROteolysis-TArgeting Chimeras), leveraging its bifunctional linker capability .

- Therapeutic Potential: The trifluoromethylphenyl derivative shows enhanced blood-brain barrier penetration, critical for CNS-targeted antidepressants . The indole variant’s planar structure mimics ATP-binding sites in kinases, supporting anticancer drug discovery .

Research Findings and Trends

Recent studies highlight the role of substituents in modulating pharmacokinetics:

- Solubility Challenges: Chlorine and CF3 groups reduce aqueous solubility, necessitating formulation adjustments (e.g., nanoemulsions) .

- Metabolic Stability : N-Cbz protection in the parent compound delays hepatic degradation, extending half-life in vivo .

生物活性

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 290.41 g/mol. The compound features a pyrrolidine ring at the 1-position and an N-Cbz-N-methyl amino group at the 2-position, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H26N2O2 |

| Molecular Weight | 290.41 g/mol |

| Structural Features | Pyrrolidine ring, N-Cbz-N-methyl group |

Antimicrobial Properties

This compound has been studied for its potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors:

- Serotonin Receptors : Potential modulation of serotonin levels.

- Enzymatic Targets : Possible inhibition of specific enzymes involved in metabolic processes.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives have also been synthesized to explore variations in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane | C22H28N2O2 | Contains a phenyl group enhancing lipophilicity |

| 1-Pyrrolidin-2-isobutyl-2-(N-Cbz-N-methyl)amino-ethane | C19H30N2O2 | Isobutyl side chain alters steric properties |

| (S)-1-Pyrrolidin-2-methyl-2-(N-Cbz-N-methyl)amino-ethane | C16H24N2O2 | Features a methyl group at the 2-position |

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activity:

- Antimicrobial Testing : Studies have shown that derivatives exhibit minimum inhibitory concentrations (MICs) that suggest potential efficacy against resistant bacterial strains.

- Neuropharmacological Studies : Compounds similar in structure have been evaluated for their ability to cross the blood-brain barrier, indicating potential for central nervous system effects.

常见问题

Q. What are the recommended synthetic routes for 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-ethane, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves sequential protection, alkylation, and deprotection steps. A practical approach begins with pyrrolidine as the core structure:

- Step 1 : Introduce the Cbz (carbobenzyloxy) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃), forming 1-Cbz-pyrrolidine .

- Step 2 : N-methylation of the secondary amine using methyl iodide or reductive amination with formaldehyde and NaBH₃CN .

- Step 3 : Ethylamine side-chain introduction via nucleophilic substitution (e.g., reacting with 2-bromoethylamine hydrobromide in DMF with K₂CO₃).

Key intermediates include 1-Cbz-pyrrolidine and the N-methylated derivative. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate intermediates .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the Cbz group (aromatic protons at δ 7.2–7.4 ppm, carbonyl at ~170 ppm) and pyrrolidine backbone (multiplet signals at δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98%, with UV detection at λmax ~255 nm (Cbz absorption) .

- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion ([M+H]+) and fragments (e.g., loss of Cbz group at m/z ~91) .

Q. How does the N-Cbz protecting group influence the compound's reactivity in subsequent synthetic modifications?

- Methodological Answer : The Cbz group enhances steric hindrance around the nitrogen, reducing undesired side reactions (e.g., over-alkylation). However, it is sensitive to hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA), enabling selective deprotection for further functionalization. For example, post-deprotection, the free amine can undergo acylation or coupling reactions .

Advanced Research Questions

Q. What mechanistic considerations arise during the alkylation of pyrrolidine derivatives to introduce the N-methylaminoethane moiety, and how can side reactions be minimized?

- Methodological Answer : Alkylation of pyrrolidine’s secondary amine risks over-alkylation (quaternary salt formation) and competing N-oxide generation. To mitigate:

- Use bulky bases (e.g., DIPEA) to favor mono-alkylation .

- Employ low-temperature conditions (−20°C) to slow reaction kinetics and improve selectivity .

- Monitor reaction progress via TLC or in-situ FTIR to detect intermediates .

Computational modeling (DFT) can predict transition states and guide solvent selection (e.g., THF vs. DMF) to stabilize intermediates .

Q. How can computational chemistry tools predict the stereoelectronic properties of this compound, and how do these properties correlate with experimental NMR data?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict ¹³C chemical shifts and coupling constants (J values). Compare with experimental NMR to validate conformers (e.g., chair vs. boat pyrrolidine ring) .

- NMR Spin-Spin Coupling : Discrepancies between calculated and observed J values (e.g., vicinal coupling in the ethylamine chain) may indicate dynamic ring puckering or solvent effects (DMSO vs. CDCl₃) .

Q. What strategies are recommended for resolving contradictions between theoretical and experimental data in the characterization of this compound?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., X-ray crystallography vs. NOESY NMR) to resolve stereochemical ambiguities .

- Isotopic Labeling : Deuterated analogs (e.g., 2-(N-Benzyl-N-methyl)aminoethanol-d4 ) can clarify reaction pathways in kinetic studies.

- Error Analysis : Quantify systematic errors in computational models (e.g., solvent dielectric constant approximations) and refine basis sets (e.g., 6-311++G(d,p)) for better agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。